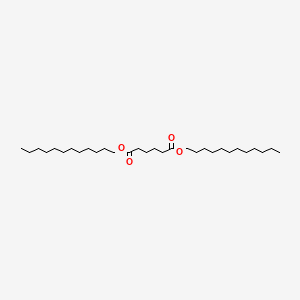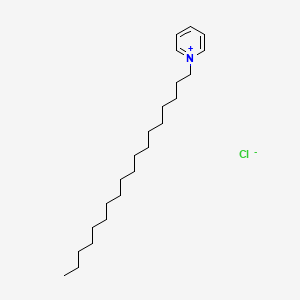
2-(3-Butyn-2-yloxy)tetrahydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Butyn-2-yloxy)tetrahydropyran is an organic compound that features a tetrahydropyranyl (THP) group attached to a butyne moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butyn-2-yloxy)tetrahydropyran typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method involves the reaction of butyn-1-ol with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Butyn-2-yloxy)tetrahydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The THP group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic or basic conditions can facilitate the substitution of the THP group.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various functionalized derivatives depending on the substituent used.
Scientific Research Applications
2-(3-Butyn-2-yloxy)tetrahydropyran has several applications in scientific research:
Organic Synthesis: Used as a protecting group for alcohols in multi-step organic synthesis.
Materials Science: Incorporated into polymers to modify their properties, such as solubility and thermal stability.
Biology and Medicine: Potential use in drug development as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Butyn-2-yloxy)tetrahydropyran involves the reactivity of the THP group and the alkyne moiety. The THP group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The alkyne moiety can undergo various reactions, such as cycloaddition and coupling reactions, to form more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Tetrahydropyranyloxy)styrene
- 3-Methyl-3-(2-tetrahydropyranyloxy)-1-propyne
- 3-Phenyl-3-(2-tetrahydropyranyloxy)-1-propyne
Uniqueness
2-(3-Butyn-2-yloxy)tetrahydropyran is unique due to its combination of the THP protecting group and the alkyne moiety. This combination allows for versatile reactivity and protection in synthetic applications, making it a valuable compound in organic chemistry and materials science .
Properties
CAS No. |
57188-99-5 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-but-3-yn-2-yloxyoxane |
InChI |
InChI=1S/C9H14O2/c1-3-8(2)11-9-6-4-5-7-10-9/h1,8-9H,4-7H2,2H3 |
InChI Key |
NCRMIONWUHXVIT-UHFFFAOYSA-N |
SMILES |
CC(C#C)OC1CCCCO1 |
Canonical SMILES |
CC(C#C)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,2'-IMINOBIS[4,6-DIAMINO-1,3,5-TRIAZINE]](/img/structure/B1618658.png)


![1,2,4-Triazolo[4,3-a]pyrimidin-5-ol, 7-methyl-](/img/structure/B1618662.png)
![1,4-Benzenediamine, N,N,N',N'-tetrakis[4-(diethylamino)phenyl]-](/img/structure/B1618663.png)
![Octadecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B1618664.png)
